2,3-Diamino-9h-fluoren-9-one
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Overview
Description
2,3-Diamino-9H-fluoren-9-one is an organic compound with the molecular formula C13H10N2O It is a derivative of fluorenone, characterized by the presence of two amino groups at the 2 and 3 positions on the fluorenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-9H-fluoren-9-one typically involves the reaction of fluorenone with ammonia or amines under specific conditions. One common method includes the reaction of fluorenone with ammonia in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Diamino-9H-fluoren-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diamino-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A parent compound with a similar structure but lacking the amino groups.
2,7-Diamino-9H-fluoren-9-one: Another derivative with amino groups at different positions.
4,5-Diazafluoren-9-one: A compound with nitrogen atoms incorporated into the fluorenone ring.
Uniqueness
2,3-Diamino-9H-fluoren-9-one is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
6633-42-7 |
---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,3-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,14-15H2 |
InChI Key |
MSURJSLHFVCZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)N |
Origin of Product |
United States |
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